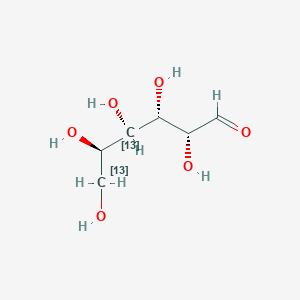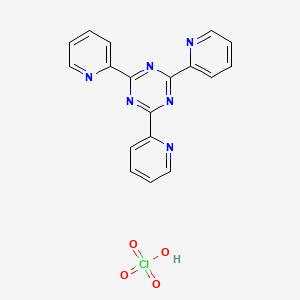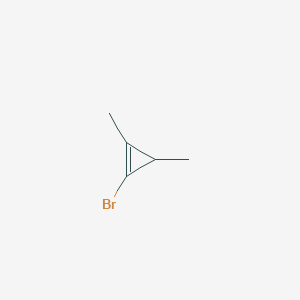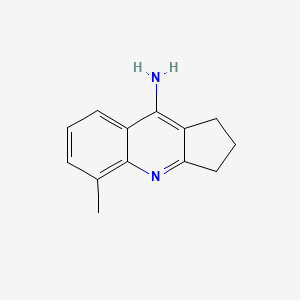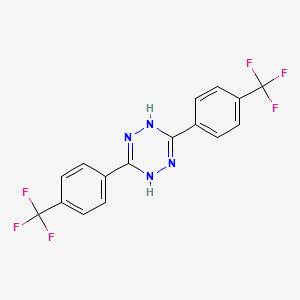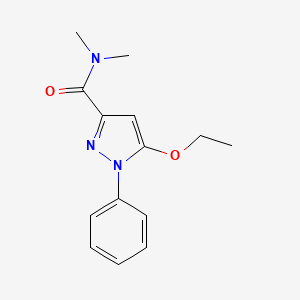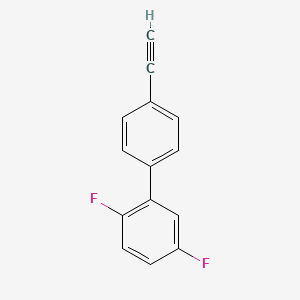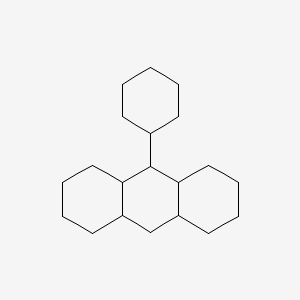
Anthracene, 9-cyclohexyltetradecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9-cyclohexyltetradecahydro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound has the molecular formula C20H34 and a molecular weight of 274.4840 . It is also known by other names such as 9-Cyclohexylperhydroanthracene and 9-Cyclohexyltetradecahydroanthracene . The compound is characterized by the presence of a cyclohexyl group attached to the anthracene core, which is fully hydrogenated.
Méthodes De Préparation
The synthesis of anthracene derivatives, including 9-cyclohexyltetradecahydroanthracene, typically involves the hydrogenation of anthracene or its derivatives. One common method is the reduction of anthraquinones using sodium borohydride in an alkaline medium . This method is efficient and yields high purity products. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature conditions to achieve complete hydrogenation of the anthracene core.
Analyse Des Réactions Chimiques
Anthracene, 9-cyclohexyltetradecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms back to the original compound. Sodium borohydride is a common reducing agent.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups into the molecule.
Applications De Recherche Scientifique
Anthracene, 9-cyclohexyltetradecahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the study of hydrogenated polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and organic semiconductors. .
Mécanisme D'action
The mechanism of action of anthracene, 9-cyclohexyltetradecahydro- involves its interaction with molecular targets through its aromatic core and cyclohexyl group. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolic processes. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Anthracene, 9-cyclohexyltetradecahydro- can be compared with other hydrogenated anthracene derivatives, such as:
9-Cyclohexylperhydroanthracene: Similar in structure but may differ in the degree of hydrogenation.
9,10-Dihydroanthracene: Partially hydrogenated anthracene with different chemical properties.
Anthracene-9-carboxylic acid: An anthracene derivative with a carboxyl group, used in different applications.
The uniqueness of anthracene, 9-cyclohexyltetradecahydro- lies in its fully hydrogenated anthracene core and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
55255-70-4 |
|---|---|
Formule moléculaire |
C20H34 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
9-cyclohexyl-1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene |
InChI |
InChI=1S/C20H34/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h15-20H,1-14H2 |
Clé InChI |
AEAADDYLRBDYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C3CCCCC3CC4C2CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)
![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)


